1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 278782-75-5
VCID: VC21386806
InChI: InChI=1S/C20H24N2O6S/c1-25-17-6-4-16(12-19(17)26-2)29(23,24)22-9-7-21(8-10-22)13-15-3-5-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC
Molecular Formula: C20H24N2O6S
Molecular Weight: 420.5g/mol

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine

CAS No.: 278782-75-5

Cat. No.: VC21386806

Molecular Formula: C20H24N2O6S

Molecular Weight: 420.5g/mol

* For research use only. Not for human or veterinary use.

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine - 278782-75-5

Specification

CAS No. 278782-75-5
Molecular Formula C20H24N2O6S
Molecular Weight 420.5g/mol
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C20H24N2O6S/c1-25-17-6-4-16(12-19(17)26-2)29(23,24)22-9-7-21(8-10-22)13-15-3-5-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3
Standard InChI Key VCXFUNANQCIFOE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC

Introduction

Chemical Identity and Basic Properties

1-(Benzo[d] dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine is an organic compound with distinct structural features that define its chemical identity. The compound is registered with CAS number 278782-75-5, indicating its recognition in chemical databases. The basic chemical properties of this compound are summarized in Table 1.

Table 1: Chemical Identity and Properties

PropertyValue
Chemical Name1-(Benzo[d] dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine
CAS Number278782-75-5
Molecular FormulaC20H24N2O6S
Molecular Weight420.5 g/mol
IUPAC Name1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine
Standard InChIInChI=1S/C20H24N2O6S/c1-25-17-6-4-16(12-19(17)26-2)29(23,24)22-9-7-21(8-10-22)13-15-3-5-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3
Standard InChIKeyVCXFUNANQCIFOE-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC

Structural Features and Chemical Composition

The molecular structure of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine comprises several key components that define its physicochemical properties. The central piperazine ring serves as the scaffold connecting the two main substituents: the benzodioxole moiety and the dimethoxyphenyl sulfonyl group.

Key Structural Components

The compound's structure can be divided into three primary segments:

  • Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This piperazine scaffold is a common feature in many pharmaceutically active compounds.

  • Benzodioxole Group: Attached to the piperazine via a methylene bridge (CH2), this group consists of a benzene ring fused with a 1,3-dioxole ring (forming the benzodioxole system). This structural element is present in numerous natural and synthetic bioactive compounds .

  • Dimethoxyphenyl Sulfonyl Group: Attached to the second nitrogen of the piperazine ring, this group features a phenyl ring with methoxy substitutions at positions 3 and 4, connected via a sulfonyl (SO2) linkage. The sulfonyl group can act as a hydrogen bond acceptor and contributes to the compound's solubility properties.

The presence of oxygen-containing functional groups (methoxy, dioxole, and sulfonyl) likely enhances the compound's ability to engage in hydrogen bonding, potentially influencing its solubility and binding characteristics in biological systems.

Comparative Analysis with Structurally Related Compounds

To better understand the potential properties and applications of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine, it is valuable to compare it with structurally related compounds that share similar molecular features.

Comparison with Related Benzodioxole-Piperazine Derivatives

Several related compounds that incorporate both benzodioxole and piperazine structural elements have been identified and studied, as shown in Table 2.

Table 2: Comparison of Related Benzodioxole-Piperazine Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(Benzo[d] dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazineC20H24N2O6S420.5 g/molReference compound
1-Benzenesulfonyl-4-benzo dioxol-5-ylmethyl-piperazineC18H20N2O4S360.4 g/molLacks methoxy substituents on phenyl ring
4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanoneC21H24N2O5384.4 g/molContains carbonyl instead of sulfonyl linker
1-((4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzeneC18H18ClN3O6S439.9 g/molContains chloro-nitro substituted phenyl ring
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine (Piribedil)C16H18N4O2298.34 g/molContains pyrimidine instead of sulfonylphenyl group

The structural variations across these related compounds demonstrate the versatility of the benzodioxole-piperazine scaffold and its ability to accommodate different functional groups. Notably, Piribedil (the last entry) is a known pharmaceutical compound used in the treatment of Parkinson's disease, suggesting potential neuroactive properties for compounds in this structural class .

Physical and Chemical Properties

The physical and chemical properties of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine play a crucial role in determining its behavior in various environments and applications.

Predicted Physicochemical Properties

While experimental data on physical properties is limited, some properties can be estimated based on the compound's structure:

  • Solubility: Given the presence of both polar functional groups (sulfonyl, methoxy, dioxole) and hydrophobic regions (aromatic rings), the compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, dichloromethane, and DMSO. Its water solubility is expected to be limited.

  • Acid-Base Properties: The compound contains basic nitrogen atoms in the piperazine ring that can accept protons, though the electron-withdrawing effect of the sulfonyl group would reduce the basicity of the adjacent nitrogen.

  • Stability: The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong oxidizing or reducing agents that could affect the sulfonyl group or the methoxy substituents.

These predicted properties would need experimental verification for precise characterization.

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